![molecular formula C14H19N B3243151 3-phenyl-octahydro-1H-indole CAS No. 154777-44-3](/img/structure/B3243151.png)
3-phenyl-octahydro-1H-indole
Overview
Description
“3-phenyl-octahydro-1H-indole” is a chemical compound with the CAS Number: 154777-44-3 . It has a molecular weight of 201.31 and its IUPAC name is 3-phenyloctahydro-1H-indole . The compound is typically stored as an oil .
Synthesis Analysis
The synthesis of indole derivatives, including “3-phenyl-octahydro-1H-indole”, has been a central theme in organic synthesis over the last century . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular structure of “3-phenyl-octahydro-1H-indole” can be represented by the InChI code: 1S/C14H19N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,12-15H,4-5,8-10H2 .
Chemical Reactions Analysis
Indole derivatives, including “3-phenyl-octahydro-1H-indole”, have been found to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Physical And Chemical Properties Analysis
“3-phenyl-octahydro-1H-indole” has a molecular weight of 201.31 . It is typically stored as an oil .
Scientific Research Applications
- Research Findings :
- Activity : Demonstrated anti-inflammatory and analgesic effects, with low ulcerogenic index compared to standard drugs .
Antimycobacterial Activity
Anti-Inflammatory and Analgesic Properties
Biological Potential
Cyclohexanone Derivatives
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,12-15H,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWANJFHETVWHSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CN2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-octahydro-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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